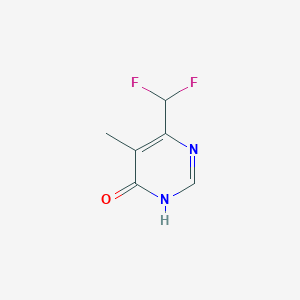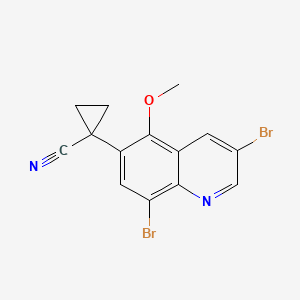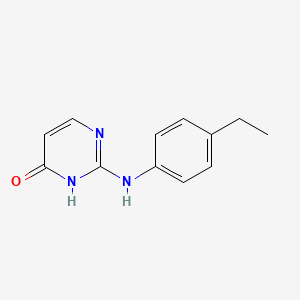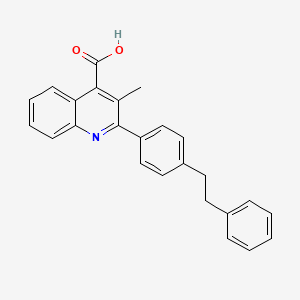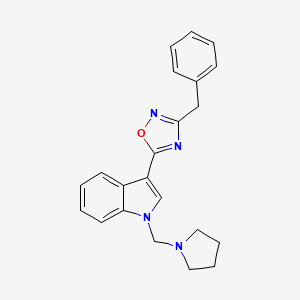
2(Or4)-(isopropyl)benzenesulphonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(Or4)-(isopropyl)benzenesulphonicacid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with an isopropyl group. This compound is known for its strong acidic properties and its solubility in water and alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(Or4)-(isopropyl)benzenesulphonicacid typically involves the sulfonation of isopropylbenzene (cumene). The reaction is carried out by treating isopropylbenzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures. The reaction can be represented as follows:
C6H5CH(CH3)2+H2SO4→C6H4(SO3H)CH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where isopropylbenzene is continuously fed into a mixture of sulfuric acid and sulfur trioxide. The reaction is carefully controlled to ensure complete sulfonation and to minimize the formation of by-products. The resulting product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2(Or4)-(isopropyl)benzenesulphonicacid undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can still undergo nitration, halogenation, and Friedel-Crafts acylation under specific conditions.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Sulfuric Acid (H2SO4): Used in the sulfonation reaction.
Sulfur Trioxide (SO3): Used in combination with sulfuric acid for sulfonation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through reduction reactions.
Thiols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
2(Or4)-(isopropyl)benzenesulphonicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, dyes, and surfactants.
Mechanism of Action
The mechanism of action of 2(Or4)-(isopropyl)benzenesulphonicacid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can form strong hydrogen bonds with other molecules, facilitating the formation of stable complexes. Additionally, the electron-withdrawing nature of the sulfonic acid group makes the benzene ring more susceptible to nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
2(Or4)-(isopropyl)benzenesulphonicacid can be compared with other aromatic sulfonic acids, such as:
Benzenesulfonic Acid: Lacks the isopropyl group, making it less hydrophobic.
p-Toluenesulfonic Acid: Contains a methyl group instead of an isopropyl group, resulting in different reactivity and solubility properties.
Sulfanilic Acid: Contains an amino group, making it more reactive towards electrophilic substitution.
The presence of the isopropyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it distinct from other aromatic sulfonic acids.
Properties
Molecular Formula |
C18H24O6S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-propan-2-ylbenzenesulfonic acid;4-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/2C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;1-7(2)8-5-3-4-6-9(8)13(10,11)12/h2*3-7H,1-2H3,(H,10,11,12) |
InChI Key |
REKJEOOAMZXQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
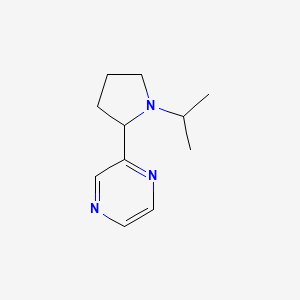
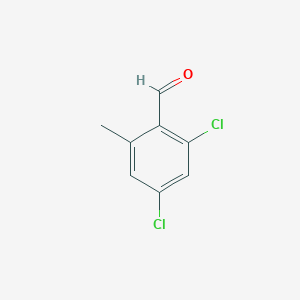
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)

![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
